Apelin-36

Descripción general

Descripción

Apelin-36 es un péptido que actúa como ligando endógeno para el receptor acoplado a proteína G APJ. This compound está involucrado en varios procesos fisiológicos, incluida la regulación cardiovascular, la homeostasis de líquidos y las funciones metabólicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Apelin-36 se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. El proceso implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. Las condiciones de reacción típicamente incluyen el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) e hidroxibenzotriazol (HOBt) para facilitar la formación del enlace peptídico .

Métodos de Producción Industrial

La producción industrial de this compound implica SPPS a gran escala, seguida de purificación utilizando cromatografía líquida de alta resolución (HPLC). El péptido purificado se liofiliza para obtener el producto final. El proceso garantiza una alta pureza y rendimiento, lo que lo hace adecuado para aplicaciones de investigación y terapéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Apelin-36 experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el péptido para mejorar su estabilidad, biodisponibilidad y eficacia terapéutica .

Reactivos y Condiciones Comunes

Oxidación: El peróxido de hidrógeno (H2O2) u otros agentes oxidantes se pueden utilizar para introducir puentes disulfuro, mejorando la estabilidad del péptido.

Reducción: Los agentes reductores como el ditiotreitol (DTT) se pueden utilizar para romper los puentes disulfuro, facilitando los estudios estructurales.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen versiones modificadas de this compound con mayor estabilidad, biodisponibilidad y potencial terapéutico. Estas modificaciones pueden conducir al desarrollo de fármacos más efectivos basados en péptidos .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

1. Blood Pressure Regulation:

Apelin-36 has been shown to stimulate cardiac contractility while simultaneously suppressing blood pressure. Research indicates that this peptide can modulate cardiovascular functions through its interaction with the APJ receptor. Notably, variants of this compound, such as this compound(L28A), demonstrate metabolic activity without activating APJ, suggesting potential for developing therapies that manage diabetes without affecting blood pressure .

2. Heart Failure:

Studies have indicated that this compound may have protective effects in heart failure models. It has been observed to improve cardiac function and reduce myocardial injury in various experimental settings. This positions this compound as a candidate for further investigation in heart failure therapies, particularly where traditional treatments may be inadequate .

Metabolic Applications

1. Diabetes Management:

this compound has garnered attention for its role in improving glucose homeostasis and managing obesity. In animal studies, administration of this compound resulted in significant reductions in body weight and fasting blood glucose levels, along with improved glucose tolerance in diet-induced obesity models. The development of longer-acting variants of this compound that retain metabolic efficacy without the hypotensive effects opens new avenues for diabetes treatment .

2. Lipid Metabolism:

Research highlights that this compound can positively influence lipid profiles by decreasing serum total cholesterol and low-density lipoprotein cholesterol levels. This effect is crucial for addressing dyslipidemia associated with obesity and metabolic syndrome .

Neuroprotective Applications

1. Stroke Recovery:

Recent studies have demonstrated that low doses of this compound can mitigate cerebral ischemia/reperfusion injury in rat models. Administration of this peptide post-stroke significantly reduced neuronal apoptosis and infarct size, suggesting its potential as a neuroprotective agent following ischemic events .

2. Endoplasmic Reticulum Stress:

this compound has been shown to alleviate endoplasmic reticulum stress-induced apoptosis by inhibiting the activation of caspase-3 and reducing levels of GRP78 and CHOP proteins associated with cellular stress responses. This mechanism underscores its therapeutic potential in conditions characterized by ER stress, such as neurodegenerative diseases .

Summary of Key Findings

Mecanismo De Acción

Apelin-36 ejerce sus efectos al unirse al receptor de apelin (APJ), un receptor acoplado a proteína G. Tras la unión, activa varias vías de señalización intracelular, incluidas las vías de la fosfoinosítido 3-quinasa (PI3K), la quinasa regulada por señales extracelulares (ERK1/2), la proteína quinasa B (AKT) y la quinasa de proteína activada por AMP (AMPK) . Estas vías regulan procesos como la proliferación celular, la apoptosis y el metabolismo, contribuyendo a los efectos fisiológicos y terapéuticos del péptido .

Comparación Con Compuestos Similares

Compuestos Similares

[Pyr1]-Apelin-13: Una forma piroglutamática de apelin con mayor estabilidad y bioactividad.

Apelin-17: Otra forma activa de apelin con una potencia comparable a la de apelin-36 en ciertos ensayos.

Singularidad

This compound es único debido a su cadena peptídica más larga, que puede conferir propiedades de unión y actividades biológicas distintas en comparación con las isoformas de apelin más cortas. Su capacidad para activar múltiples vías de señalización y su participación en varios procesos fisiológicos lo convierten en un compuesto versátil y valioso para la investigación y las aplicaciones terapéuticas .

Actividad Biológica

Apelin-36 is a peptide that serves as an endogenous ligand for the APJ receptor, which is a G protein-coupled receptor (GPCR) involved in various physiological processes. This compound has garnered significant attention due to its dual biological activities that encompass cardiovascular and metabolic functions.

1. Cardiovascular Activity

This compound plays a crucial role in cardiovascular health by influencing cardiac contractility and blood pressure regulation. Research indicates that it can stimulate cardiac contractility, which enhances heart function, and simultaneously suppresses blood pressure, making it a potential therapeutic target for conditions like hypertension and heart failure .

Key Findings:

- Stimulation of Cardiac Contractility : this compound enhances the force of heart contractions, which can be beneficial in heart failure scenarios.

- Blood Pressure Regulation : It has been shown to lower blood pressure in animal models, indicating its potential use in hypertensive treatments.

2. Metabolic Activity

The metabolic effects of this compound include improving glucose homeostasis and reducing body weight. These actions are particularly relevant in the context of obesity and type 2 diabetes, where insulin sensitivity is often impaired.

Mechanisms:

- Glucose Homeostasis : this compound has been linked to enhanced glucose uptake in tissues, thereby lowering blood glucose levels. Studies have demonstrated that variants of this compound can retain metabolic activity while having reduced effects on blood pressure .

- Weight Management : Chronic administration of this compound has been associated with weight loss in obese models, suggesting its role in energy balance regulation.

3. Structure-Activity Relationship

Recent studies have explored the structure-activity relationship (SAR) of this compound, particularly focusing on variants that maintain metabolic efficacy while minimizing cardiovascular side effects.

Notable Variants:

- This compound(L28A) : This variant retains full metabolic activity but is significantly impaired (over 100-fold) in activating the APJ receptor. It demonstrates the potential to lower blood glucose without affecting blood pressure .

| Variant | APJ Activation Potency | Metabolic Activity | Blood Pressure Effect |

|---|---|---|---|

| This compound | High | High | Low |

| This compound(L28A) | Very Low | High | None |

4. Case Studies

Several case studies have highlighted the therapeutic implications of this compound:

- Diabetes Treatment : In diet-induced obese mice, this compound variants were shown to significantly lower blood glucose levels and improve glucose tolerance without adverse cardiovascular effects .

- Hypertension Management : Clinical trials are underway to evaluate the efficacy of Apelin-based therapies in managing hypertension, particularly focusing on variants that selectively target metabolic pathways.

5. Conclusion

This compound represents a promising candidate for therapeutic interventions targeting both cardiovascular and metabolic disorders. Its ability to modulate these systems through distinct mechanisms offers a unique approach to treating conditions such as obesity, diabetes, and hypertension. Ongoing research into its variants may further enhance its clinical applicability while minimizing side effects associated with traditional treatments.

Propiedades

IUPAC Name |

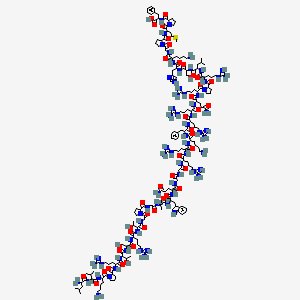

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[1-[6-amino-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C185H304N68O43S/c1-98(2)82-109(189)148(266)246-144(100(5)6)172(290)238-122(46-21-24-67-188)174(292)251-78-35-58-135(251)169(287)235-119(53-31-74-215-184(204)205)159(277)248-146(103(9)257)173(291)245-131(96-255)164(282)231-118(52-30-73-214-183(202)203)158(276)247-145(102(8)256)171(289)222-94-143(264)249-76-33-55-132(249)166(284)220-92-140(261)224-101(7)147(265)239-127(86-106-88-217-110-43-18-17-42-108(106)110)162(280)232-120(60-62-137(190)258)150(268)219-90-139(260)218-91-141(262)225-112(47-25-68-209-178(192)193)151(269)228-114(48-26-69-210-179(194)195)152(270)227-113(45-20-23-66-187)155(273)241-126(84-104-38-13-11-14-39-104)161(279)230-116(50-28-71-212-181(198)199)153(271)229-115(49-27-70-211-180(196)197)154(272)233-121(61-63-138(191)259)157(275)236-123(54-32-75-216-185(206)207)175(293)252-79-36-57-134(252)168(286)234-117(51-29-72-213-182(200)201)156(274)240-125(83-99(3)4)160(278)244-130(95-254)165(283)242-128(87-107-89-208-97-223-107)163(281)226-111(44-19-22-65-186)149(267)221-93-142(263)250-77-34-56-133(250)167(285)237-124(64-81-297-10)176(294)253-80-37-59-136(253)170(288)243-129(177(295)296)85-105-40-15-12-16-41-105/h11-18,38-43,88-89,97-103,109,111-136,144-146,217,254-257H,19-37,44-87,90-96,186-189H2,1-10H3,(H2,190,258)(H2,191,259)(H,208,223)(H,218,260)(H,219,268)(H,220,284)(H,221,267)(H,222,289)(H,224,261)(H,225,262)(H,226,281)(H,227,270)(H,228,269)(H,229,271)(H,230,279)(H,231,282)(H,232,280)(H,233,272)(H,234,286)(H,235,287)(H,236,275)(H,237,285)(H,238,290)(H,239,265)(H,240,274)(H,241,273)(H,242,283)(H,243,288)(H,244,278)(H,245,291)(H,246,266)(H,247,276)(H,248,277)(H,295,296)(H4,192,193,209)(H4,194,195,210)(H4,196,197,211)(H4,198,199,212)(H4,200,201,213)(H4,202,203,214)(H4,204,205,215)(H4,206,207,216) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXGOOSANFUBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC7=CNC=N7)C(=O)NC(CCCCN)C(=O)NCC(=O)N8CCCC8C(=O)NC(CCSC)C(=O)N9CCCC9C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C185H304N68O43S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4201 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Apelin-36 exerts its effects primarily by binding to the G protein-coupled receptor APJ. []

A: Research suggests that this compound might have APJ-independent metabolic activities, meaning it could interact with other, yet unidentified targets. [] Further research is needed to confirm these findings and identify these potential targets.

A: this compound binding to APJ activates various signaling pathways, including Gi protein-dependent pathways like inhibition of cAMP production and activation of MAP kinases. [] These pathways contribute to apelin's effects on cardiovascular function, glucose homeostasis, and potentially other physiological processes.

A: this compound administration has been shown to improve glucose tolerance and lower blood glucose levels in diet-induced obese mice, independent of APJ activation. [] The exact mechanism of this APJ-independent metabolic activity remains to be fully elucidated.

ANone: The specific molecular formula and weight information for this compound are not provided in the provided research excerpts. You can determine the molecular formula based on the amino acid sequence and calculate the molecular weight.

ANone: The provided research excerpts do not contain information on spectroscopic data for this compound.

A: this compound, like many peptides, is susceptible to degradation. While the provided research excerpts don't offer comprehensive stability data, they suggest a relatively short half-life in vivo. []

A: Pegylation has been investigated as a method for increasing the half-life of this compound. Appending a polyethylene glycol (PEG) moiety to this compound, particularly at a specific site within the molecule, has shown promise in improving its stability and extending its duration of action. []

ANone: this compound is a peptide hormone and is not known to possess catalytic properties. Its primary function is to bind to and activate its receptor, APJ, triggering downstream signaling events.

A: Modifications to this compound, particularly at the Leucine residue at position 28 (L28), significantly impact its activity. The this compound(L28A) variant exhibits significantly reduced APJ activation while retaining full metabolic activity. [] This highlights the potential for developing this compound analogs with selective activity profiles.

A: This variant is crucial as it demonstrates the separation of this compound's cardiovascular and metabolic activities. While less potent at activating APJ and lacking blood pressure-lowering effects, this compound(L28A) retains its ability to improve glucose homeostasis. []

ANone: The provided research focuses on the preclinical investigation of this compound and does not delve into SHE regulations, which become relevant in later stages of drug development.

A: The research indicates that this compound has a short half-life in vivo, necessitating the exploration of strategies like pegylation to enhance its duration of action. []

A: this compound exhibits both cardiovascular effects, such as blood pressure regulation and cardiac contractility modulation, and metabolic effects, including glucose homeostasis improvement and potential influence on body weight. []

A: Researchers have utilized rodent models, specifically diet-induced obese mice and spontaneously hypertensive rats, to investigate the metabolic and cardiovascular effects of this compound. []

A: In vivo studies have shown that this compound can reduce body weight gain, lower blood glucose, improve glucose tolerance, and positively influence lipid profiles in diet-induced obese mice. [] Additionally, it has demonstrated blood pressure-lowering effects in hypertensive rats. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.